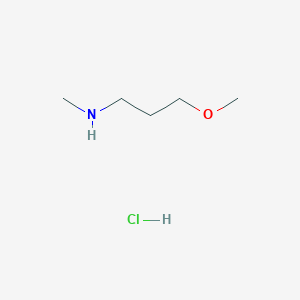

3-Methoxy-N-methylpropan-1-amine hydrochloride

Description

Properties

IUPAC Name |

3-methoxy-N-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-6-4-3-5-7-2;/h6H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUXFKNCNIHKNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCOC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Starting Material : 3-Methoxypropanol.

-

Reactants : Ammonia (NH) and hydrogen (H).

-

Catalyst : Cu-Co/AlO-diatomite (composition: Cu 0.1–50%, Co 0.5–60%, Ru 0.001–0.1%, Mg 0.001–5.7%, Cr 0.01–15%, balance AlO/diatomite).

-

Conditions :

The process occurs in a fixed-bed reactor, where 3-methoxypropanol is vaporized, mixed with NH and H, and passed over the catalyst. The reaction proceeds via dehydration and amination, yielding 3-methoxypropanamine as the primary product.

Purification and Byproduct Management

-

Gas-Liquid Separation : Post-reaction, the mixture is condensed, and unreacted gases (NH, H) are recycled.

-

Distillation : The liquid phase is distilled to isolate 3-methoxypropanamine (purity >95%).

-

Byproducts : Minor amounts of bis-(3-methoxypropyl)amine are removed via selective solvent extraction.

Industrial Optimization and Challenges

Catalyst Performance

-

Cu-Co/AlO Efficiency : The catalyst achieves >90% conversion of 3-methoxypropanol with 85–92% selectivity toward the primary amine.

-

Deactivation Factors : Catalyst poisoning by byproducts (e.g., diamines) necessitates periodic regeneration via calcination at 400°C.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmacological Properties

Research indicates that 3-Methoxy-N-methylpropan-1-amine hydrochloride exhibits properties that may be beneficial in the development of new pharmaceuticals. Its structural characteristics allow it to interact with biological targets, potentially influencing neurotransmitter systems. For instance, compounds with similar structures have been explored for their roles as selective serotonin reuptake inhibitors (SSRIs) and other neuroactive agents .

1.2 Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as an intermediate in the synthesis of various APIs. Its methoxy group can enhance lipophilicity and metabolic stability, making it a valuable building block in drug development . The ability to modify its structure further allows for the creation of derivatives with tailored pharmacological profiles.

Chemical Synthesis

2.1 Synthetic Routes

The synthesis of this compound can be achieved through several methods, including the use of Grignard reagents and other organic synthesis techniques. These methods often focus on achieving high yields and purity, which are critical for pharmaceutical applications .

2.2 Industrial Applications

In addition to its role in drug synthesis, this compound is also utilized in the production of agrochemicals and specialty chemicals. Its reactivity can be harnessed to create various derivatives that serve different functions in agricultural practices or materials science.

Case Studies

3.1 Case Study: Neuropharmacological Research

A study investigating the neuropharmacological effects of similar compounds highlighted the potential of this compound as a candidate for treating neurological disorders. The research focused on its mechanism of action at serotonin receptors and its impact on mood regulation, suggesting that derivatives may offer therapeutic benefits for conditions such as depression and anxiety .

3.2 Case Study: Synthesis Optimization

In a recent study aimed at optimizing synthetic routes for methoxy amines, researchers demonstrated a novel approach to synthesizing this compound with improved efficiency and reduced environmental impact. This method involved fewer steps and utilized less hazardous reagents, showcasing its viability for industrial-scale production .

Mechanism of Action

The mechanism of action of 3-Methoxy-N-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s activity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences and Research Findings

Substituent Effects on Reactivity and Bioactivity

- Chlorine vs. Methoxy : The chloro derivative (CAS 5407-04-5) exhibits higher electrophilicity due to the electron-withdrawing Cl atom, making it reactive in nucleophilic substitutions. In contrast, the methoxy group in the target compound is electron-donating, enhancing aromatic stability and altering metabolic pathways .

- Phenoxy vs.

- Amine Substitution : The dimethylamine group in CAS 5407-04-5 reduces basicity (pKa ~8.5) compared to the primary amine in CAS 89718-96-7 (pKa ~10.2), affecting solubility and membrane permeability .

Analytical and Stability Data

- Stability : The target compound’s hydrochloride salt form ensures high stability under refrigeration (2–8°C), whereas the free base of CAS 89718-96-7 is hygroscopic and requires inert atmosphere storage .

- Chromatography : GC-MS retention times vary significantly: the target compound elutes at ~12.3 min (polar column), while CAS 5407-04-5 elutes earlier (~9.8 min) due to lower polarity .

Biological Activity

3-Methoxy-N-methylpropan-1-amine hydrochloride, also known as 3-Methoxy-2-methylpropan-1-amine hydrochloride, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, along with a comprehensive summary of research findings.

The chemical structure and properties of this compound are crucial for understanding its biological activity. The compound's molecular formula is with a molecular weight of approximately 119.61 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C5H12ClN |

| Molecular Weight | 119.61 g/mol |

| IUPAC Name | This compound |

| InChI Key | JYHHTYJQXKZQHZ-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. Research indicates that the compound may exhibit the following mechanisms:

- Receptor Modulation : It can bind to and modulate the activity of specific neurotransmitter receptors, potentially influencing mood and cognitive functions.

- Enzymatic Interaction : The compound may inhibit or activate certain enzymes involved in metabolic pathways, leading to altered physiological responses.

Neuropharmacological Effects

Studies have indicated that this compound may have neuropharmacological effects similar to other amines used in psychiatric treatments. Its potential to act as a stimulant or mood enhancer has been explored in various preclinical models.

Cytotoxicity and Safety Profile

Research on the cytotoxic effects of the compound shows that it can cause skin and eye irritation at high concentrations, necessitating caution in handling and application .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Neuroprotective Effects : A study evaluated the compound's ability to protect neuronal cells from oxidative stress-induced damage. Results indicated a significant reduction in cell death when treated with the compound compared to control groups.

- Pharmacokinetics Research : Investigations into the pharmacokinetic properties revealed that the compound has favorable absorption characteristics, suggesting potential for therapeutic use in conditions requiring rapid onset of action.

- Comparative Analysis : A comparative study with similar compounds showed that this compound exhibited superior receptor affinity, which could translate into enhanced efficacy in therapeutic applications.

Summary of Findings

The biological activity of this compound points towards its potential as a therapeutic agent, particularly in neuropharmacology. Its mechanisms of action involve receptor modulation and enzymatic interactions that could influence various biological processes.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3-Methoxy-N-methylpropan-1-amine hydrochloride with high purity?

- Methodology : Synthesis typically involves alkylation of N-methylpropan-1-amine with a methoxy-containing alkyl halide, followed by hydrochloric acid salt formation. Key steps include:

- Alkylation : Use methyl iodide or dimethyl sulfate under anhydrous conditions (e.g., THF or DCM) with a base like K₂CO₃ to introduce the methoxy group.

- Purification : Recrystallization from ethanol/ether mixtures improves purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- HCl Salt Formation : Bubble dry HCl gas through the amine solution in diethyl ether to precipitate the hydrochloride salt .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodology : Combine spectroscopic and chromatographic methods:

- NMR : ¹H-NMR (DMSO-d₆) should show characteristic peaks: δ ~2.3 ppm (N–CH₃), δ ~3.3 ppm (OCH₃), and δ ~3.7 ppm (propan-1-amine backbone) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA in water (70:30) to assess purity (>98%) .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

- Methodology : Design accelerated stability studies:

- pH Stability Screening : Prepare aqueous solutions at pH 2–10 (buffered with phosphate or citrate). Incubate at 40°C for 14 days.

- Degradation Analysis : Use LC-MS to identify breakdown products (e.g., demethylation or hydrolysis intermediates). Cross-reference with kinetic models to predict shelf-life .

- Contradiction Resolution : Compare data with structurally similar compounds (e.g., 3-Cyclopropylpropan-1-amine hydrochloride) to identify shared degradation pathways .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

- Methodology : Investigate using computational and experimental approaches:

- DFT Calculations : Model the transition state of the amine group’s nucleophilic attack on alkyl halides. Focus on steric effects from the methoxy group .

- Kinetic Isotope Effects : Compare reaction rates using deuterated vs. non-deuterated substrates to confirm rate-limiting steps .

- Cross-Validation : Synthesize analogs (e.g., 3-Chloro-N-methylpropan-1-amine hydrochloride) to isolate electronic vs. steric contributions .

Q. How should researchers address discrepancies in reported biological activity across cell lines?

- Methodology : Standardize assays with controls:

- Cell Line Validation : Use authenticated lines (e.g., HEK293 vs. HeLa) and confirm receptor expression (e.g., GPCRs) via qPCR .

- Dose-Response Curves : Test concentrations from 1 nM–100 µM. Include positive controls (e.g., known GPCR agonists) to normalize inter-lab variability .

- Meta-Analysis : Compare data with structurally related amines (e.g., Methoxamine hydrochloride) to identify scaffold-specific trends .

Data Interpretation & Experimental Design

Q. What strategies mitigate interference from impurities during HPLC quantification?

- Methodology : Optimize chromatographic parameters:

- Column Selection : Use a phenyl-hexyl column to enhance separation of polar degradation products.

- Gradient Elution : Start with 5% acetonitrile, ramp to 95% over 20 minutes to resolve co-eluting impurities .

- Spike Testing : Add known impurities (e.g., N-methylpropan-1-amine) to assess recovery and specificity .

Q. How can NMR spectral overlaps from the methoxy and amine groups be resolved?

- Methodology : Apply advanced NMR techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.